2-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as an α,β-unsaturated ketone, the pyrazole ring can be formed through a cyclization reaction with hydrazine or its derivatives.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine precursor.
Final Assembly: The final compound is assembled by linking the pyrazole-furan moiety to the benzamide core through a nucleophilic substitution or amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while nucleophilic substitution can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit various activities such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors makes it a promising lead compound for drug development.
Industry
Industrially, this compound can be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique structure allows for the design of molecules with specific properties and functions.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways depend on the biological context and the nature of the target. For example, it may inhibit enzyme activity by binding
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2/c17-13-9-11(18)4-5-12(13)16(22)19-10-14(15-3-1-8-23-15)21-7-2-6-20-21/h1-9,14H,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBHDYKTJAMZQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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